An In-Depth Technical Guide to the Synthesis and Characterization of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile, a molecule of significant interest in medicinal chemistry. The chromone scaffold is a privileged structure known for a wide array of biological activities, and the introduction of a 6-tert-butyl group can enhance lipophilicity and modulate pharmacological properties. This document outlines a rational synthetic pathway, beginning with the formylation of 4-tert-butylphenol to yield the key intermediate, 5-tert-butyl-2-hydroxybenzaldehyde. A detailed experimental protocol for the subsequent condensation and cyclization to the target chromone is provided. Furthermore, this guide delves into the in-depth characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with predicted data and their interpretation. The underlying reaction mechanisms are also elucidated with the aid of diagrams. Finally, the potential applications of this class of compounds in drug discovery are discussed, with a focus on their prospective biological activities.
Section 1: Introduction - The Significance of the Chromone Scaffold
The Chromone Moiety as a Privileged Structure in Medicinal Chemistry
The chromone, or 4H-chromen-4-one, skeleton is a recurring motif in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1][2][3] This benzopyran derivative is considered a "privileged structure" in drug discovery, as it is capable of interacting with a variety of biological targets.[3] The inherent bioactivity of the chromone nucleus has led to the development of derivatives with anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][4] The rigid, planar structure of the chromone ring system provides a robust scaffold for the presentation of various functional groups in a well-defined spatial orientation, facilitating interactions with enzyme active sites and receptors.
The Role of the 3-Carbonitrile and 6-tert-Butyl Substituents
The introduction of specific substituents onto the chromone core can significantly influence its biological profile. The 3-carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor and participate in various chemical transformations for further derivatization. Its presence has been associated with a range of biological activities in heterocyclic compounds.
The 6-tert-butyl group, a bulky and lipophilic moiety, can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance the compound's ability to cross cell membranes and may promote binding to hydrophobic pockets within biological targets. The strategic placement of a tert-butyl group can also influence the metabolic stability of the molecule.
Objectives of this Guide
This guide aims to provide a detailed and practical resource for the synthesis and characterization of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in exploring the chemical space of substituted chromones. By providing a clear synthetic route, in-depth characterization data, and an understanding of the underlying reaction mechanisms, this document serves as a foundational reference for the preparation and study of this and related compounds.
Section 2: Retrosynthetic Analysis and Synthetic Strategy
Devising a Logical Pathway to the Target Molecule
A logical retrosynthetic analysis of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile suggests that the chromone ring can be constructed from a suitably substituted phenol. The key disconnection breaks the pyranone ring, leading back to a 2-hydroxy-substituted aromatic aldehyde or ketone and a three-carbon unit containing the nitrile group.
Key Intermediate: 5-tert-Butyl-2-hydroxybenzaldehyde
The most direct precursor to the target molecule is 5-tert-butyl-2-hydroxybenzaldehyde.[5] This intermediate can be synthesized from the readily available and inexpensive starting material, 4-tert-butylphenol.[6] Several methods exist for the formylation of phenols, with the Vilsmeier-Haack reaction being a particularly effective choice for electron-rich aromatic compounds.[7][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8]
Cyclization Strategy to Form the Chromen-4-one Ring
With the key intermediate, 5-tert-butyl-2-hydroxybenzaldehyde, in hand, the next step is the construction of the chromen-4-one ring. A common and efficient method for this transformation is the condensation with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a base catalyst. This reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the chromene ring system.
Section 3: Experimental Protocols
Synthesis of the Key Intermediate: 5-tert-Butyl-2-hydroxybenzaldehyde via Vilsmeier-Haack Formylation
This procedure outlines the formylation of 4-tert-butylphenol to produce 5-tert-butyl-2-hydroxybenzaldehyde.[7][8][9][10]
Reagents and Materials:
-
4-tert-Butylphenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4-tert-butylphenol in dichloromethane (DCM) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-tert-butyl-2-hydroxybenzaldehyde as a pure compound.
Synthesis of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile
This protocol describes the condensation of 5-tert-butyl-2-hydroxybenzaldehyde with ethyl cyanoacetate and subsequent cyclization.
Reagents and Materials:
-
5-tert-Butyl-2-hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine or another suitable base
-
Ethanol
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 5-tert-butyl-2-hydroxybenzaldehyde and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile.
Section 4: In-depth Characterization
Spectroscopic Analysis
The structural elucidation of the synthesized 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile is accomplished through a combination of spectroscopic methods.
The predicted ¹H and ¹³C NMR spectra are crucial for confirming the structure of the target molecule.[11][12][13]
-
¹H NMR (Predicted, in CDCl₃):
-
A sharp singlet in the downfield region (around δ 8.5-8.8 ppm) corresponding to the proton at the C2 position.
-
Aromatic protons will appear as a set of signals in the range of δ 7.5-8.0 ppm. The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet, showing characteristic ortho and meta couplings.
-
A sharp singlet at around δ 1.3-1.4 ppm, integrating to nine protons, characteristic of the tert-butyl group.
-
-
¹³C NMR (Predicted, in CDCl₃):
-
A signal for the carbonyl carbon (C4) in the downfield region (around δ 175-180 ppm).
-
Signals for the aromatic carbons, including the quaternary carbons, in the range of δ 115-160 ppm.
-
A signal for the nitrile carbon (CN) around δ 115-120 ppm.
-
A signal for the C3 carbon around δ 110-115 ppm.
-
A signal for the C2 carbon around δ 155-160 ppm.
-
Signals for the tert-butyl group: a quaternary carbon around δ 35 ppm and the methyl carbons around δ 31 ppm.
-
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.[14]
-
A strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
-
A strong absorption band in the region of 1640-1660 cm⁻¹ due to the C=O (ketone) stretching of the pyranone ring.
-
Absorption bands in the 1500-1600 cm⁻¹ range corresponding to C=C stretching vibrations of the aromatic and pyranone rings.
-
C-H stretching vibrations for the aromatic and tert-butyl groups will be observed in their respective characteristic regions.
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.[12][15]
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile.
-
A characteristic fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, leading to a stable benzylic-type carbocation.
Physical Properties
A summary of the key physical and analytical data for the target compound is presented below.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents like DMSO, DCM, and acetone |
Section 5: Reaction Mechanisms
The Vilsmeier-Haack Formylation Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then acts as the formylating agent.[7][8]
Caption: Mechanism of the Vilsmeier-Haack formylation.
The Mechanism of Chromen-4-one Ring Formation
The formation of the chromen-4-one ring from 5-tert-butyl-2-hydroxybenzaldehyde and ethyl cyanoacetate involves a base-catalyzed cascade of reactions.
Caption: Mechanism of chromen-4-one ring formation.
Section 6: Potential Applications and Future Perspectives
Relevance in Drug Discovery and Medicinal Chemistry
Chromone derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2][3][4][16] The synthesis of novel substituted chromones, such as the title compound, allows for the exploration of structure-activity relationships and the development of new therapeutic agents. The 6-tert-butyl substitution, in particular, can be explored for its impact on potency and selectivity against various biological targets.
Potential as a Tyrosinase Inhibitor
Phenolic compounds, including derivatives of 4-tert-butylphenol, have been investigated for their effects on tyrosinase, a key enzyme in melanin biosynthesis.[17] Some 4H-chromene-3-carbonitrile derivatives have also shown potent tyrosinase inhibitory activity.[12] Given that 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile is structurally derived from 4-tert-butylphenol, it represents an interesting candidate for evaluation as a tyrosinase inhibitor, with potential applications in the treatment of hyperpigmentation disorders.
Future Research Directions
Future research on 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile could involve:
-
In-depth biological evaluation against a panel of cancer cell lines and enzymes.
-
Further chemical modification of the chromone scaffold to optimize biological activity.
-
Investigation of its pharmacokinetic properties to assess its potential as a drug candidate.
-
Exploration of its use as a building block for the synthesis of more complex heterocyclic systems.
Section 7: Conclusion
This technical guide has detailed a robust and rational approach to the synthesis and characterization of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile. By leveraging established synthetic methodologies such as the Vilsmeier-Haack reaction and Knoevenagel condensation, a clear pathway to this novel chromone derivative has been established. The comprehensive characterization data provided serves as a benchmark for future studies on this and related compounds. The potential applications of this molecule in medicinal chemistry, particularly as a tyrosinase inhibitor, highlight the importance of continued research into the synthesis and biological evaluation of substituted chromones.
Section 8: References
-
Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca - Scientia Iranica. Available at: [Link]
-
o-Hydroxyaryl Ketones in Organic Synthesis. A Review - ResearchGate. Available at: [Link]
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC. Available at: [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR. Available at: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. Available at: [Link]
-
Effect of the Chromone Core Substitution of Dirchromone on the Resultant Biological Activities | Journal of Natural Products - ACS Publications. Available at: [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases - SCIRP. Available at: [Link]
-
Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity - French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Reaction between 4-(tert-butyl)phenol and sulfuric acid : r/OrganicChemistry - Reddit. Available at: [Link]
-
Synthesis of 4H-chromene-3-carbonitriles. - ResearchGate. Available at: [Link]
-
Synthesis by Formylation of Arene—Hydrogen Bonds - Thieme E-Books. Available at: [Link]
-
4-tert-Butylphenol - Wikipedia. Available at: [Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Tables For Organic Structure Analysis. Available at: [Link]
-
Synthesis of some new 4-oxo-4H-chromene derivatives bearing nitrogen Heterocyclic systems as antifungal agents - ResearchGate. Available at: [Link]
-
Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol - Google Patents. Available at:
-
Electronic Supplementary Information. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC. Available at: [Link]
-
Ethyl Cyanoacetate Reactions - ResearchGate. Available at: [Link]
-
5-(tert-Butyl)-2-hydroxybenzaldehyde, CAS No. 2725-53-3 - iChemical. Available at: [Link]
-
4-tert-butylphenol – Knowledge and References - Taylor & Francis. Available at: [Link]
-
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC. Available at: [Link]
-
4-Aryl-4 H -Chromene-3-Carbonitrile Derivates: Synthesis and Preliminary Anti-Breast Cancer Studies - ResearchGate. Available at: [Link]
-
Effects of 4-tertiary butylphenol on the tyrosinase activity in human melanocytes - PubMed. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction) - ResearchGate. Available at: [Link]
-
Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization - Organic Chemistry Portal. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]
Sources
- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. ijrpc.com [ijrpc.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. 5-叔丁基-2-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ajrconline.org [ajrconline.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effects of 4-tertiary butylphenol on the tyrosinase activity in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
